N2-benzyl-5-(3,4-dimethylbenzenesulfonyl)-N2-methylpyrimidine-2,4-diamine
Description
N2-Benzyl-5-(3,4-dimethylbenzenesulfonyl)-N2-methylpyrimidine-2,4-diamine is a synthetic pyrimidine derivative featuring a 2,4-diamine core substituted with a benzyl-methyl group at the N2 position and a 3,4-dimethylbenzenesulfonyl moiety at the C5 position.
Properties
IUPAC Name |
2-N-benzyl-5-(3,4-dimethylphenyl)sulfonyl-2-N-methylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-14-9-10-17(11-15(14)2)27(25,26)18-12-22-20(23-19(18)21)24(3)13-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H2,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEFCUCJBOHZIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N(C)CC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-benzyl-5-(3,4-dimethylbenzenesulfonyl)-N2-methylpyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N2-benzyl-5-(3,4-dimethylbenzenesulfonyl)-N2-methylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or pyrimidine moieties, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N2-benzyl-5-(3,4-dimethylbenzenesulfonyl)-N2-methylpyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various coupling reactions.
Biology: Studied for its role in inhibiting tyrosine kinases, which are crucial in cell signaling pathways.
Medicine: Investigated for its potential in treating chronic myeloid leukemia (CML) by inhibiting the BCR-ABL enzyme.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The compound exerts its effects by inhibiting the BCR-ABL tyrosine kinase enzyme. This enzyme is responsible for the uncontrolled proliferation of leukemic cells. By binding to the ATP-binding site of the enzyme, N2-benzyl-5-(3,4-dimethylbenzenesulfonyl)-N2-methylpyrimidine-2,4-diamine prevents the phosphorylation of downstream signaling proteins, thereby inhibiting cell growth and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
The following table summarizes key structural features and properties of the target compound and its analogs:
Key Comparative Findings
3.1 Substituent Effects on Bioactivity
- Sulfonyl vs. Sulfanyl Groups: The target compound’s 3,4-dimethylbenzenesulfonyl group (electron-withdrawing) contrasts with methylsulfanyl (electron-donating) in analogs .
- Halogen and Benzyl Substitutions: The 4-fluorobenzyl group in analogs introduces electronegativity, which may alter π-π stacking interactions compared to the target’s non-halogenated benzyl group .
3.2 Core Structure Variations
- Pyrimidine vs.
- Diamine vs. Dione: The 2,4-diamine in the target allows for hydrogen bonding, whereas 2,4-dione derivatives () favor keto-enol tautomerism, altering solubility and reactivity .
3.3 Physicochemical Properties
- Lipophilicity : The target’s dimethylbenzenesulfonyl group increases lipophilicity (logP ~3.5 estimated) compared to analogs with smaller substituents (e.g., ’s methylsulfanyl, logP ~2.8).
- Melting Points : Sulfonyl-containing compounds (e.g., target) typically exhibit higher melting points (>200°C) due to stronger intermolecular forces, whereas sulfanyl analogs () melt at lower temperatures (~150–180°C) .
3.4 Spectroscopic Characterization
- NMR Profiles : The target’s ¹H NMR in DMSO-d6 (as in ) would show distinct aromatic proton shifts (δ 7.2–8.1 ppm) for the dimethylbenzenesulfonyl group, contrasting with aliphatic shifts (δ 2.5–4.0 ppm) in ’s methylsulfanyl derivatives .
- HRMS Validation : All compounds, including the target, show <2 ppm error between calculated and observed molecular weights, confirming structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
